Cas no 13165-69-0 (1-Methoxy-4-(sulfinylamino)benzene)

1-Methoxy-4-(sulfinylamino)benzene is a specialized organic compound featuring a methoxy group and a sulfinylamino substituent on a benzene ring. This structure imparts unique reactivity, making it valuable in synthetic chemistry, particularly in the preparation of sulfonamide derivatives and other sulfur-containing intermediates. The sulfinylamino group enhances electrophilic character, facilitating selective transformations in complex organic syntheses. Its stability under controlled conditions allows for precise manipulation in multi-step reactions. The compound is commonly utilized in pharmaceutical and agrochemical research for constructing biologically active scaffolds. Proper handling under inert atmospheres is recommended due to potential sensitivity to moisture and oxidation.
1-Methoxy-4-(sulfinylamino)benzene structure
13165-69-0 structure
Product name:1-Methoxy-4-(sulfinylamino)benzene
CAS No:13165-69-0
MF:C7H7NO2S
MW:169.200980424881
CID:161593
PubChem ID:252859

1-Methoxy-4-(sulfinylamino)benzene Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-methoxy-N-sulfinyl-
    • 1-Methoxy-4-(sulfinylamino)benzene
    • N-Sulfinyl-p-methoxyaniline
    • 4-MeOC6H4NSO
    • 4-methoxy-N-sulfinyl-aniline
    • 4-Methoxy-N-sulfinylaniline
    • N-(4-methoxy-phenyl)-sulfur imide oxide
    • N-sulfinyl-4-methoxy-aniline
    • N-Sulfinyl-p-anisidin
    • N-sulfinyl-p-anisidine
    • p-methoxy-N-sulfinylaniline
    • 4-Methoxy-N-sulfinylaniline #
    • NSC-75115
    • Oprea1_393900
    • HFPOUXUCWPUERC-UHFFFAOYSA-N
    • SCHEMBL3587840
    • 4-Methoxy-N-thionylaniline
    • p-Anisidine, N-sulfinyl-
    • InChI=1/C7H7NO2S/c1-10-7-4-2-6(3-5-7)8-11-9/h2-5H,1H
    • 1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene
    • Benzenamine, 4-methoxy-N-sulfinyl-
    • DTXSID00927309
    • AKOS017259045
    • 13165-69-0
    • MFCD00054491
    • 4-METHOXY-N-(OXO-??-SULFANYLIDENE)ANILINE
    • NSC75115
    • LS-09057
    • MDL: MFCD00054491
    • Inchi: InChI=1S/C7H7NO2S/c1-10-7-4-2-6(3-5-7)8-11-9/h2-5H,1H3
    • InChI Key: HFPOUXUCWPUERC-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)N=S=O

Computed Properties

  • Exact Mass: 169.01981
  • Monoisotopic Mass: 169.02
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 39.7Ų

Experimental Properties

  • Density: 1.21
  • Boiling Point: 260.8°Cat760mmHg
  • Flash Point: 111.5°C
  • Refractive Index: 1.564
  • PSA: 38.66
  • LogP: 2.58900

1-Methoxy-4-(sulfinylamino)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M244220-250mg
1-Methoxy-4-(sulfinylamino)benzene
13165-69-0
250mg
$ 185.00 2022-06-04
TRC
M244220-1000mg
1-Methoxy-4-(sulfinylamino)benzene
13165-69-0
1g
$ 480.00 2022-06-04
A2B Chem LLC
AE91212-10g
1-Methoxy-4-(sulfinylamino)benzene
13165-69-0 >95%
10g
$1134.00 2024-04-20
A2B Chem LLC
AE91212-500mg
1-Methoxy-4-(sulfinylamino)benzene
13165-69-0 >95%
500mg
$412.00 2024-04-20
TRC
M244220-500mg
1-Methoxy-4-(sulfinylamino)benzene
13165-69-0
500mg
$ 300.00 2022-06-04
A2B Chem LLC
AE91212-5g
1-Methoxy-4-(sulfinylamino)benzene
13165-69-0 >95%
5g
$787.00 2024-04-20
A2B Chem LLC
AE91212-1g
1-Methoxy-4-(sulfinylamino)benzene
13165-69-0 >95%
1g
$439.00 2024-04-20

Additional information on 1-Methoxy-4-(sulfinylamino)benzene

Introduction to 1-Methoxy-4-(sulfinylamino)benzene (CAS No. 13165-69-0)

1-Methoxy-4-(sulfinylamino)benzene, identified by its Chemical Abstracts Service (CAS) number 13165-69-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a methoxy group and a sulfinylamino substituent on a benzene ring, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The molecular structure of 1-Methoxy-4-(sulfinylamino)benzene consists of a benzene core substituted with a methoxy group at the 1-position and a sulfinylamino group at the 4-position. This arrangement imparts distinct electronic and steric characteristics to the molecule, influencing its reactivity and potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (sulfinylamino) groups creates a balance that can be exploited in drug design, particularly in modulating enzyme inhibition or receptor binding.

In recent years, 1-Methoxy-4-(sulfinylamino)benzene has been explored as a key intermediate in the development of novel therapeutic agents. Its derivatives have shown promise in various pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial treatments. The sulfinylamino moiety, in particular, is known for its ability to enhance binding affinity and selectivity, making it a desirable feature in drug candidates targeting specific biological pathways.

One of the most compelling aspects of 1-Methoxy-4-(sulfinylamino)benzene is its versatility in chemical synthesis. The compound serves as a versatile building block for constructing more complex molecules through functional group transformations such as nucleophilic aromatic substitution, reduction, or coupling reactions. These synthetic pathways allow chemists to modify the core structure while retaining or enhancing its biological activity, facilitating the discovery of new drugs with improved efficacy and reduced side effects.

Recent studies have highlighted the potential of 1-Methoxy-4-(sulfinylamino)benzene derivatives in addressing unmet medical needs. For instance, researchers have investigated its role in developing inhibitors for enzymes involved in inflammatory diseases. The compound’s ability to interact with specific amino acid residues in target enzymes suggests that it could be used to design highly selective inhibitors with minimal off-target effects. This aligns with the growing demand for precision medicine, where tailored therapeutic agents are designed to interact specifically with disease-causing targets.

The pharmaceutical industry has also explored 1-Methoxy-4-(sulfinylamino)benzene as a precursor for small-molecule drugs targeting cancer pathways. By leveraging its structural features, chemists have synthesized analogs that disrupt critical signaling cascades involved in tumor growth and progression. Preliminary findings indicate that certain derivatives exhibit potent antitumor activity in preclinical models, paving the way for further development into clinical candidates.

Beyond its therapeutic applications, 1-Methoxy-4-(sulfinylamino)benzene has found utility in materials science and industrial chemistry. Its unique electronic properties make it a candidate for developing advanced materials with tailored optical or electronic characteristics. Additionally, the compound’s stability under various conditions enhances its suitability for use as a chemical intermediate in large-scale manufacturing processes.

The synthesis of 1-Methoxy-4-(sulfinylamino)benzene itself is an area of active research, with scientists continuously seeking more efficient and sustainable methods. Advances in green chemistry have led to the development of solvent-free reactions and catalytic processes that minimize waste and energy consumption. These innovations not only improve the environmental footprint of producing this compound but also enhance scalability for industrial applications.

In conclusion,1-Methoxy-4-(sulfinylamino)benzene (CAS No. 13165-69-0) is a multifaceted compound with significant potential across multiple domains of chemistry and medicine. Its unique structural features, coupled with its versatility in synthesis and biological activity, make it a cornerstone in the development of innovative therapeutic agents. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in addressing global health challenges.

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